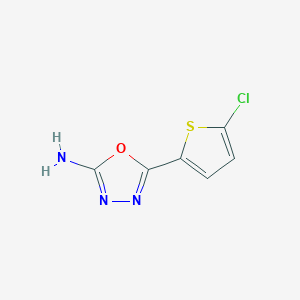

5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine

Description

BenchChem offers high-quality 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3OS/c7-4-2-1-3(12-4)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISIIFVRALMMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652810 | |

| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105193-79-0 | |

| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the 1,3,4-oxadiazole scaffold. This document details a robust synthetic protocol, explains the underlying reaction mechanisms, and outlines the analytical techniques required to confirm the structure and purity of the title compound. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step guidance.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The incorporation of a thiophene ring, another biologically important heterocycle, is anticipated to modulate and potentially enhance these activities. The specific target of this guide, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, combines these two key structural motifs, making it a compelling candidate for further investigation in drug discovery programs.

This guide will provide a detailed, field-proven methodology for the synthesis of this target compound, moving from commercially available starting materials to the final, purified product. Each step is accompanied by an explanation of the chemical transformations and the rationale for the chosen reaction conditions. Furthermore, a comprehensive characterization workflow is presented, ensuring the unambiguous identification and quality assessment of the synthesized molecule.

Synthetic Strategy and Mechanistic Insights

The synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is most effectively achieved through a two-step process. This strategy involves the initial formation of a thiosemicarbazide intermediate, followed by an oxidative cyclization to yield the desired 2-amino-1,3,4-oxadiazole ring. This approach is favored for its efficiency and the ready availability of the starting materials.

Step 1: Synthesis of 1-(5-Chlorothiophene-2-carbonyl)thiosemicarbazide (Intermediate)

The synthesis commences with the acylation of thiosemicarbazide with 5-chlorothiophene-2-carbonyl chloride. This reaction proceeds via a nucleophilic attack of the terminal amino group of thiosemicarbazide on the electrophilic carbonyl carbon of the acid chloride. The use of a suitable base, such as pyridine, is recommended to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Step 2: Oxidative Cyclization to 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (Final Product)

The key transformation in this synthesis is the oxidative cyclization of the thiosemicarbazide intermediate. This step involves the formation of the 1,3,4-oxadiazole ring through an intramolecular cyclization with concomitant elimination of a sulfur-containing species. Several reagents can effect this transformation; a common and effective method involves the use of a mild oxidizing agent. For instance, iodine in the presence of a base or mercuric acetate can facilitate this cyclization. The mechanism is believed to involve the oxidation of the sulfur atom, which promotes the nucleophilic attack of the oxygen atom of the carbonyl group onto the carbon of the thiourea moiety, followed by ring closure and elimination.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers. 5-Chlorothiophene-2-carbonyl chloride and thiosemicarbazide are the key starting materials.

-

NMR: Spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

FTIR: Spectra should be recorded on a suitable FTIR spectrometer using KBr pellets.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) should be obtained using an ESI-TOF or a similar instrument.

-

Melting Point: Melting points should be determined using a calibrated melting point apparatus.

Synthesis of 1-(5-Chlorothiophene-2-carbonyl)thiosemicarbazide

-

To a solution of thiosemicarbazide (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add pyridine (1.1 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in the same solvent to the cooled mixture with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to afford the pure intermediate as a white solid.

Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine

-

To a suspension of 1-(5-chlorothiophene-2-carbonyl)thiosemicarbazide (1.0 eq) in ethanol, add a solution of sodium hydroxide (2.0 eq) in water.

-

To this mixture, add a solution of iodine (1.1 eq) in ethanol dropwise with vigorous stirring.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC. The disappearance of the starting material indicates the completion of the reaction.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate is filtered, washed with cold water, and then with a dilute solution of sodium thiosulfate to remove any unreacted iodine.

-

Dry the solid and recrystallize from a suitable solvent system, such as ethanol/water, to yield the pure 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.

Characterization Data and Interpretation

The successful synthesis of the target compound must be confirmed through a combination of spectroscopic and analytical techniques. The following data are predicted based on the analysis of structurally similar compounds found in the literature.[1]

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₆H₄ClN₃OS |

| Molecular Weight | 201.63 g/mol |

| Melting Point | >200 °C (with decomposition) |

Spectroscopic Data

| Technique | Expected Peaks/Signals | Interpretation |

| FTIR (KBr, cm⁻¹) | 3300-3400 (N-H str), 1640-1660 (C=N str), 1550-1580 (N-H bend), 1050-1100 (C-O-C str) | Presence of amino group, oxadiazole ring, and C-O-C linkage. An FTIR spectrum for the closely related 2-amino-5-(2-thienyl)-1,3,4-oxadiazole shows characteristic peaks in these regions.[2] |

| ¹H NMR (DMSO-d₆, ppm) | δ 7.2-7.4 (d, 1H, thiophene-H), δ 7.6-7.8 (d, 1H, thiophene-H), δ 7.5-7.7 (s, 2H, -NH₂) | Aromatic protons of the thiophene ring and the amino protons. For 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, the amino protons appear as a singlet at 7.622 ppm.[1] |

| ¹³C NMR (DMSO-d₆, ppm) | δ 165-170 (C=N of oxadiazole), δ 155-160 (C-NH₂ of oxadiazole), δ 125-140 (thiophene carbons) | Carbons of the oxadiazole ring and the thiophene ring. In a similar compound, the oxadiazole carbons appear around 169.0 and 164.7 ppm.[1] |

| HRMS (ESI) | m/z [M+H]⁺ calculated for C₆H₅ClN₃OS: 202.9840; found: 202.98xx | Confirms the molecular formula and molecular weight of the synthesized compound. |

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. The provided step-by-step protocols, along with the mechanistic rationale and expected characterization data, offer a comprehensive resource for researchers in the field. The successful synthesis and characterization of this compound will enable further investigation into its potential biological activities, contributing to the ongoing development of novel therapeutic agents based on the versatile 1,3,4-oxadiazole scaffold.

References

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available at: [Link]

-

Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. National Center for Biotechnology Information. Available at: [Link]

-

2-amino-5-(2-thienyl)-1,3,4-oxadiazole - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Analysis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of heterocyclic scaffolds in medicinal chemistry has yielded compounds of significant therapeutic interest. Among these, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine stands out as a promising structure, integrating the bio-isosteric properties of the 1,3,4-oxadiazole ring with the versatile thiophene moiety.[1][2] The 1,3,4-oxadiazole core is a privileged scaffold in drug discovery, known for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The rigorous and unambiguous structural confirmation of this molecule is a prerequisite for any meaningful biological evaluation or further derivatization. This technical guide provides a senior-level, in-depth framework for the complete spectroscopic characterization of this compound, detailing not only the protocols but the fundamental causality behind the analytical choices. We will explore a multi-technique approach, leveraging Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to build a self-validating analytical dossier.

Introduction: The Scientific Imperative for Rigorous Characterization

The title compound is a hybrid molecule featuring two key heterocyclic systems. The 1,3,4-oxadiazole ring is a bio-isostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1][5] The thiophene ring, particularly when halogenated, is a common pharmacophore in numerous approved drugs, valued for its ability to engage in various intermolecular interactions. The combination of these rings with a primary amine group—a common site for further chemical modification—creates a molecule with high potential for drug development.

However, potential without proof is conjecture. Spectroscopic analysis provides that proof, moving a synthesized molecule from a theoretical structure to a tangible, verified entity. Each technique offers a unique and complementary piece of the structural puzzle. This guide establishes the standard operating procedure and interpretive logic for confirming the identity, purity, and detailed structure of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.

Caption: Integrated workflow for the synthesis and spectroscopic validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping the Functional Groups

FT-IR spectroscopy is the first line of analysis, providing a rapid and definitive fingerprint of the functional groups present. Its value lies in confirming the successful formation of the oxadiazole ring and the persistence of the amine and thiophene moieties.

Causality of the Experimental Protocol

The choice of the KBr (potassium bromide) pellet method is deliberate. It provides a solid-state spectrum, eliminating interference from solvent absorption bands that could obscure key regions, particularly the N-H stretching frequencies.

Detailed Experimental Protocol: KBr Pellet Method

-

Preparation: Gently grind ~1-2 mg of the purified, dry sample with ~100-200 mg of spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample chamber beforehand for automatic subtraction.

Data Interpretation and Expected Vibrational Frequencies

The spectrum should be analyzed for characteristic absorption bands that confirm the molecular structure.[6][7]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Significance |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3350 - 3100 | Two distinct bands are expected for the primary amine, confirming its presence. Broadening may indicate hydrogen bonding. |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Confirms the presence of the aromatic thiophene ring. |

| Oxadiazole Ring | C=N Stretch | 1650 - 1610 | A strong, sharp peak characteristic of the endocyclic C=N bond in the 1,3,4-oxadiazole system.[5] |

| Thiophene Ring | C=C Stretch | 1580 - 1450 | Multiple bands indicating the aromatic nature of the thiophene ring. |

| Oxadiazole Ring | C-O-C Asymmetric Stretch | 1250 - 1150 | Confirms the ether-like linkage within the oxadiazole ring. |

| Thiophene Ring | C-S Stretch | 750 - 650 | Often weak, but its presence is indicative of the thiophene core. |

| Chlorothiophene | C-Cl Stretch | 800 - 600 | A strong band confirming the presence of the chloro-substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework and confirming the precise connectivity of the atoms. For this molecule, both ¹H and ¹³C NMR are indispensable.

Causality of the Experimental Protocol

Solvent Choice (DMSO-d₆): Dimethyl sulfoxide-d₆ is the solvent of choice for several reasons. First, it readily dissolves a wide range of heterocyclic compounds.[8] Second, and most critically, its ability to form hydrogen bonds with the -NH₂ protons slows their chemical exchange. This makes the amine protons observable as distinct, often broad, signals in the ¹H NMR spectrum, which might otherwise be exchanged away or be too broad to interpret in solvents like CDCl₃.

Internal Standard (TMS): Tetramethylsilane (TMS) is used as the internal standard because it provides a single, sharp signal at 0.00 ppm that is chemically inert and does not overlap with the signals of the analyte.

Caption: Key proton and carbon environments for NMR analysis.

Detailed Experimental Protocol

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher). Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time will be required.

Data Interpretation and Expected Chemical Shifts

The aromatic region will be key to confirming the substitution pattern.

| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale & Significance |

| Thiophene H | 7.20 - 7.80 | Doublet | 3-5 Hz | The two thiophene protons will appear as two distinct doublets due to coupling with each other. Their specific shifts are influenced by the adjacent chloro and oxadiazole groups. |

| Thiophene H | 7.20 - 7.80 | Doublet | 3-5 Hz | The second of the two thiophene protons. |

| Amine (-NH₂) | 7.50 - 8.00 | Broad Singlet | N/A | This signal confirms the primary amine. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. Integrates to 2H.[9] |

The spectrum will confirm the carbon backbone and the presence of two distinct heterocyclic rings.

| Carbon Label | Approx. Chemical Shift (δ, ppm) | Rationale & Significance |

| Oxadiazole C-NH₂ | 160 - 168 | Highly deshielded due to attachment to two electronegative nitrogen atoms. This is a key signal confirming the oxadiazole ring structure.[10] |

| Oxadiazole C-Thiophene | 155 - 165 | Also highly deshielded, attached to one oxygen and two nitrogen atoms. The narrow chemical shift difference between the two oxadiazole carbons is characteristic.[10] |

| Thiophene Carbons | 120 - 145 | Four distinct signals are expected for the four carbons of the thiophene ring. The carbon bearing the chlorine (C-Cl) will be shifted downfield, while the carbon attached to the oxadiazole ring will also be significantly deshielded. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the unequivocal molecular weight of the compound, serving as a final gatekeeper for structural confirmation. High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula.

Causality of the Experimental Protocol

Ionization Method (Electron Ionization - EI): EI is a robust, "hard" ionization technique that not only generates a clear molecular ion (M⁺˙) peak but also induces predictable fragmentation.[11] This fragmentation pattern provides a secondary layer of structural confirmation, akin to a molecular fingerprint.

Detailed Experimental Protocol

-

Sample Introduction: Introduce a small quantity of the sample (in solution or as a solid) into the mass spectrometer, typically via a direct insertion probe or GC-MS interface.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate charged ions and fragments.

-

Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Expected Fragmentation

-

Molecular Ion (M⁺˙): The most critical signal. For C₇H₄ClN₃OS, the expected monoisotopic mass is approximately 228.98 g/mol .

-

Isotope Pattern: A hallmark feature will be the M+2 peak at ~m/z 231, with an intensity approximately one-third that of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

-

Key Fragments: The fragmentation pattern can reveal structural motifs.[12][13]

Caption: A plausible EI fragmentation pathway for the title compound.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the conjugated system extending across the thiophene and oxadiazole rings will give rise to characteristic absorptions.

Causality of the Experimental Protocol

Solvent Choice (Ethanol or Methanol): Spectroscopic grade polar solvents like ethanol or methanol are chosen because they are transparent in the relevant UV region (200-400 nm) and can solubilize the compound. Comparing spectra in solvents of differing polarity (e.g., ethanol vs. hexane) can reveal the nature of the electronic transitions (e.g., π → π* vs. n → π*).

Detailed Experimental Protocol

-

Solution Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent (e.g., ethanol).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the sample solution and a matched cuvette with the pure solvent to serve as a reference.

-

Spectrum Recording: Scan the wavelength range (e.g., 200-400 nm) and record the absorbance to identify the wavelength of maximum absorbance (λ_max).

Data Interpretation

The spectrum is expected to show strong absorption bands in the 250-350 nm range. These absorptions are attributed to π → π* electronic transitions within the conjugated aromatic system formed by the linked chlorothiophene and oxadiazole rings.[14][15] The presence of auxochromes like the -NH₂ group and the chlorine atom can cause bathochromic (red) or hypsochromic (blue) shifts compared to the parent unsubstituted heterocycles.[16]

Conclusion: A Triangulated Approach to Certainty

The spectroscopic analysis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is not a linear process but a system of cross-validation. FT-IR confirms the presence of the required functional building blocks. NMR spectroscopy assembles these blocks into a definitive structural architecture. Mass spectrometry weighs the final structure to confirm its molecular formula, and UV-Vis spectroscopy verifies the electronic nature of the conjugated system. Only when the data from all four techniques are in complete agreement can the structure be considered unequivocally confirmed, providing the solid and trustworthy foundation required for its advancement in research and drug development.

References

- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applic

- Al-Saidi, S. F. (n.d.).

- Richard, R., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications.

- Bala, S., et al. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Sahu, N. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.

- FTIR spectra of the three oxadiazole derivatives. (n.d.).

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). [Source not further specified].

- 1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. (n.d.). [Source not further specified].

- Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024).

- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.).

- 2-Chlorothiophene. (n.d.). PubChem.

- Synthesis and mass spectra of some new heterocyclic compounds containing thiophene moiety. (n.d.).

- 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). PubMed Central.

- Theoretical Study on Structures and UV-Vis Spectra of Macrocyclic Thiophene Derivatives. (n.d.). [Source not further specified].

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed.

- The Electronic Spectra of 2- chlorothiophene and 3-chlorothiophene in the Vacuum Ultraviolet Photoabsorption Energy Region (3.9-10.8 eV). (n.d.).

- The electronic spectra of 2- chlorothiophene and 3-chlorothiophene in the vacuum ultraviolet photoabsorption energy region (3.9–10.8 eV). (2023). Universidade NOVA de Lisboa.

- The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.). [Source not further specified].

- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). [Source not further specified].

- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (n.d.).

- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (n.d.). [Source not further specified].

- Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (n.d.). SciELO.

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). [Source not further specified].

- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. (2013). Research Journal of Chemical Sciences.

- Biological activity of oxadiazole and thiadiazole deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. updatepublishing.com [updatepublishing.com]

- 6. journalspub.com [journalspub.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 15. journalspub.com [journalspub.com]

- 16. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

An In-depth Technical Guide to the Synthesis and Structural Characteristics of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, molecules incorporating 1,3,4-oxadiazole and thiophene rings are of significant interest due to their broad spectrum of pharmacological activities.[1][2] This guide focuses on 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS No. 1105193-79-0), a molecule that synergistically combines the structural features of a chlorinated thiophene and an amino-oxadiazole.[3] The 1,3,4-oxadiazole core is a bioisostere for ester and amide functionalities, enhancing properties like metabolic stability and receptor binding, while the chlorothiophene moiety is prevalent in various drugs, known to modulate lipophilicity and electronic properties.[2][4][5]

While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available as of this writing, this guide will provide a comprehensive, predictive analysis of its structural and crystallographic properties. By leveraging established synthetic methodologies and drawing parallels from the crystal structures of closely related analogues, we will construct a robust model of its molecular architecture. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and the anticipated solid-state arrangement that governs its physicochemical properties.

Part 1: Synthesis and Characterization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-documented, typically involving the cyclization of an appropriate acylhydrazide or a related precursor. The following protocol outlines a reliable and efficient pathway to obtain 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.

Proposed Synthetic Pathway

The synthesis logically commences from 5-chlorothiophene-2-carboxylic acid and proceeds through a carbohydrazide intermediate, which is then reacted with cyanogen bromide to form the target amino-oxadiazole. This method is a standard and effective route for producing 2-amino-1,3,4-oxadiazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1105193-79-0|5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine|BLD Pharm [bldpharm.com]

- 4. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

Biological activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine Derivatives

Abstract

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[1] When functionalized with a 5-(5-chlorothiophen-2-yl) moiety and a 2-amino group, the resulting derivatives present a unique pharmacophore with significant therapeutic potential. The incorporation of the thiophene ring, a common element in many pharmacologically active compounds, enhances lipophilicity and modulates electronic properties, often leading to improved biological interactions.[2] This technical guide provides a comprehensive analysis of the synthesis, biological activities, and structure-activity relationships of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols and mechanistic insights are provided for researchers and drug development professionals.

Introduction: The Chemical and Pharmacological Rationale

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals due to the versatile roles heteroatoms play in physiological processes.[3] Among these, the 1,3,4-oxadiazole nucleus has garnered substantial interest for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] The stability of the 1,3,4-oxadiazole ring, compared to its other isomers, makes it an attractive and reliable scaffold for drug design.[1]

The strategic combination of this oxadiazole core with a chlorothiophene ring at the 5-position is a deliberate design choice. The thiophene moiety is known to participate in hydrogen bonding and hydrophobic interactions within biological targets, while the chlorine atom acts as a strong electron-withdrawing group, which can significantly alter the molecule's reactivity, binding affinity, and metabolic stability.[2][7] The 2-amino group provides a critical handle for further derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide delves into the multifaceted biological profile of this promising class of chemical entities.

Synthetic Strategies and Methodologies

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established field, typically involving the cyclization of an intermediate derived from a carboxylic acid hydrazide. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and reaction conditions.

Core Synthesis Pathway

A common and efficient pathway to the target scaffold begins with 5-chlorothiophene-2-carboxylic acid. This precursor undergoes a series of transformations to yield the central 1,3,4-oxadiazole ring. The causality behind this multi-step approach lies in the controlled and sequential formation of the necessary chemical bonds, minimizing side reactions and maximizing the purity of the final product.

The general workflow is visualized below:

Caption: General synthetic workflow for target derivatives.

Detailed Experimental Protocol: Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine

This protocol represents a self-validating system, where successful synthesis can be confirmed at each stage through standard analytical techniques (TLC, NMR, MS).

Objective: To synthesize the core amine scaffold.

Materials:

-

5-Chlorothiophene-2-carbohydrazide

-

Cyanogen bromide (BrCN)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Dissolution: Dissolve 5-chlorothiophene-2-carbohydrazide (10 mmol) in 50 mL of methanol in a 250 mL round-bottom flask. Stir the solution until the solid is completely dissolved.

-

Neutralization: Add an aqueous solution of sodium bicarbonate (15 mmol in 20 mL H₂O) to the flask. This step is critical to neutralize the hydrobromic acid that will be generated during the reaction, preventing degradation of the product.

-

Cyclization: Cool the mixture to 0-5°C using an ice bath. Slowly add a solution of cyanogen bromide (11 mmol) in 10 mL of methanol dropwise over 30 minutes. The use of an ice bath controls the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazide spot disappears.

-

Precipitation: Upon completion, pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate out of the solution.

-

Isolation & Purification: Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.

Spectrum of Biological Activities

Derivatives of this scaffold have demonstrated a wide range of biological activities, primarily attributed to their ability to interact with various enzymes and cellular targets.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents.[4][8] The combination with a chlorothiophene moiety often enhances this activity. These compounds are believed to exert their effects through mechanisms such as inhibiting essential microbial enzymes or disrupting cell wall synthesis.[9] A series of N-substituted derivatives, including Schiff bases and amides, have been evaluated against various bacterial and fungal strains.[10][11]

Table 1: Representative Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-Mannich Base Derivative | Staphylococcus aureus | 1.56 - 3.12 | [12][13] |

| N-Mannich Base Derivative | Bacillus subtilis | 0.78 - 1.56 | [8] |

| Thioether Derivative | Escherichia coli | 6.25 - 12.5 | [14] |

| Thioether Derivative | Salmonella typhi | 10.04 | [14][15] |

| Amide Derivative | Candida albicans | 3.12 - 6.25 |[10] |

Anticancer Activity

The antiproliferative effects of 1,3,4-oxadiazole derivatives are a major area of investigation.[1][3] Thiophene-bearing oxadiazoles have shown notable cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2) cancer cells.[2][16] The mechanism of action can be diverse, ranging from the inhibition of crucial kinases like EGFR and CDK2 to the disruption of tubulin polymerization or the inhibition of enzymes such as carbonic anhydrase.[5]

Caption: Structure-Activity Relationship (SAR) logic diagram.

Standardized In-Vitro Assay Protocol: MTT Cytotoxicity Assay

To ensure the trustworthiness and reproducibility of anticancer activity data, a standardized protocol is essential.

Objective: To determine the in-vitro cytotoxicity (IC₅₀ value) of a test compound against a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 human breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound stock solution (in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO, concentration not exceeding 0.5%) and an untreated control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere. The incubation time is a critical parameter that must be kept consistent across experiments.

-

MTT Addition: After incubation, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The existing body of research clearly demonstrates significant potential in the antimicrobial, anticancer, and anti-inflammatory arenas. The 2-amino group serves as an ideal point for chemical modification, allowing for extensive SAR studies to optimize potency and selectivity.

Future research should focus on elucidating the precise molecular mechanisms of action for the most potent derivatives. Advanced studies, including co-crystallization with target enzymes, computational docking, and in-vivo animal models, will be essential to validate these compounds as viable drug candidates. The continued exploration of this chemical space is highly likely to yield novel molecules with significant therapeutic value.

References

-

Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. (2024). Current Organic Synthesis. [Link]

-

Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. (2017). Current Drug Targets. [Link]

-

Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (2011). International Journal of Pharmaceutical and Clinical Research. [Link]

-

Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). Pharmaceutical Sciences Asia. [Link]

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2022). Molecules. [Link]

-

Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2009). ResearchGate. [Link]

-

oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules. [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Advances. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). Molecules. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules. [Link]

-

1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021). Molecules. [Link]

-

1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021). PubMed. [Link]

-

5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives: Synthesis, characterization and antimicrobial evaluation. (2017). ResearchGate. [Link]

-

Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (2019). Journal of the Serbian Chemical Society. [Link]

-

Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2016). Journal of the Brazilian Chemical Society. [Link]

-

Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014). Synthetic Communications. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology. [Link]

-

Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. (2013). Research Journal of Chemical Sciences. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]

-

Synthesis and biological activity of 2-alkylthio-5-(4-N-acetyl( N-chloroacetyl)aminophenyl)-1,3,4-oxadiazoles. (2015). ResearchGate. [Link]

-

Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (2015). Tropical Journal of Pharmaceutical Research. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide [smolecule.com]

- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. ovid.com [ovid.com]

In vitro evaluation of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine

Introduction: Rationale for Investigation

The confluence of a thiophene ring and a 1,3,4-oxadiazole core in a single molecular entity presents a compelling case for targeted biological evaluation. The 1,3,4-oxadiazole moiety is a well-established bioisostere for amide and ester groups, enhancing metabolic stability and serving as a key pharmacophore in a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer[3][4], antimicrobial[5][6][7], and anti-inflammatory properties.[7]

The thiophene ring, particularly when halogenated, is another privileged scaffold in medicinal chemistry. The chlorine substituent on the thiophene ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. The specific compound, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, combines these features, making it a prime candidate for comprehensive in vitro screening to elucidate its therapeutic potential. This guide provides a structured framework for its synthesis and multifaceted biological evaluation.

Part 1: Synthesis and Characterization

A robust and reproducible synthesis pathway is fundamental to any in vitro evaluation. The synthesis of the target compound can be efficiently achieved through a multi-step process starting from a commercially available precursor, 5-chloro-2-thiophenecarboxylic acid. The general strategy involves the formation of a key acyl hydrazide intermediate, followed by cyclization to yield the desired 1,3,4-oxadiazole ring.

Synthetic Workflow

The synthesis proceeds via three primary stages:

-

Esterification : Conversion of the starting carboxylic acid to its corresponding methyl ester to facilitate the subsequent reaction with hydrazine.

-

Hydrazide Formation : Reaction of the methyl ester with hydrazine hydrate to form the crucial 5-chlorothiophene-2-carbohydrazide intermediate.

-

Oxadiazole Ring Formation : Cyclization of the carbohydrazide with cyanogen bromide under basic conditions to yield the final 2-amino-1,3,4-oxadiazole product. This is a common and effective method for constructing this specific heterocyclic system.

Caption: Synthetic route for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.

Detailed Synthesis Protocol

Step 1: Synthesis of Methyl 5-chlorothiophene-2-carboxylate

-

To a solution of 5-chloro-2-thiophenecarboxylic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Chlorothiophene-2-carbohydrazide

-

Dissolve the crude methyl 5-chlorothiophene-2-carboxylate (1.0 eq) in ethanol (10 mL/g).

-

Add hydrazine hydrate (3.0 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and reduce the solvent volume in vacuo.

-

Pour the residue into cold water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the carbohydrazide.

Step 3: Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine

-

Dissolve 5-chlorothiophene-2-carbohydrazide (1.0 eq) in a 1:1 mixture of dioxane and water (15 mL/g).

-

Add sodium bicarbonate (2.5 eq) to the solution and cool to 10-15 °C.

-

Add a solution of cyanogen bromide (1.1 eq) in dioxane dropwise, maintaining the temperature below 20 °C.

-

Stir the mixture at room temperature for 1 hour, then heat to 80-90 °C for 4 hours.

-

Cool the reaction mixture, add cold water, and collect the resulting solid by filtration.

-

Recrystallize the crude product from ethanol to obtain pure 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.

Characterization: The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity, comparing the data with expected values.[8][9]

Part 2: In Vitro Anticancer Activity Evaluation

Derivatives of 1,3,4-oxadiazole are frequently reported as potent anticancer agents, acting through various mechanisms.[3][10][11] A primary screening of the title compound against a panel of human cancer cell lines is a logical first step to assess its cytotoxic potential. The MTT assay is a robust and widely used colorimetric method for this purpose.[3]

MTT Cytotoxicity Assay Protocol

This protocol quantifies the metabolic activity of living cells, which is directly proportional to cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow:

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer)[3] into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

-

Incubation: Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound concentrations.

-

Controls: Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like Doxorubicin (positive control). A vehicle control (medium with the highest concentration of DMSO used) is critical.

-

-

Incubation: Incubate the plates for an additional 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation: Cytotoxicity

| Cell Line | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Report Value | Report Value |

| A549 | Report Value | Report Value |

| HepG2 | Report Value | Report Value |

Part 3: In Vitro Antimicrobial Susceptibility Testing

The thiophene and 1,3,4-oxadiazole scaffolds are prevalent in compounds with significant antimicrobial activity.[1][2][5][6] Therefore, evaluating the title compound against a panel of pathogenic bacteria and fungi is a crucial component of its in vitro assessment. The agar well diffusion method is a standard, preliminary technique to screen for antimicrobial activity.

Agar Well Diffusion Protocol

Principle: This method assesses the extent to which a substance inhibits microbial growth. A solution of the test compound diffuses from a well through a solid agar medium, creating a concentration gradient. If the compound is effective, a clear zone of inhibition will appear around the well where the microbial growth has been prevented.

Workflow:

Caption: Procedure for antimicrobial screening via the agar well diffusion method.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria (e.g., Staphylococcus aureus, Escherichia coli) and Sabouraud Dextrose Agar for fungi (e.g., Candida albicans). Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms.

-

Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.

-

Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

-

Compound Loading: Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO). Add a fixed volume (e.g., 100 µL) of the compound solution into the designated wells.

-

Controls: Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and pure DMSO as a negative (vehicle) control.

-

-

Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.

-

Data Acquisition: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Data Presentation: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) - Test Compound (100 µg) | Zone of Inhibition (mm) - Standard Drug |

| S. aureus (G+) | Report Value | Report Value (Ciprofloxacin) |

| E. coli (G-) | Report Value | Report Value (Ciprofloxacin) |

| C. albicans (Fungus) | Report Value | Report Value (Fluconazole) |

Part 4: In Vitro Enzyme Inhibition Assay

Many heterocyclic compounds exert their therapeutic effects by inhibiting specific enzymes. For instance, related structures have shown inhibitory activity against cyclooxygenase (COX), lipoxygenase (LOX), and cholinesterases.[9][12][13] An evaluation of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine as an enzyme inhibitor provides insight into its potential mechanism of action, particularly as an anti-inflammatory or neuroprotective agent.

Cyclooxygenase (COX) Inhibition Assay Protocol

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase component catalyzes the reduction of PGG₂ to PGH₂. This activity can be monitored colorimetrically by observing the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives [mdpi.com]

- 7. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isca.me [isca.me]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Mechanism of Action of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Mechanistic Discovery

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold has emerged as a "privileged structure" due to its consistent presence in compounds exhibiting a wide array of biological activities.[1][2][3] This guide focuses on a specific, yet under-characterized derivative, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine . While direct, extensive research on this particular molecule is not yet prevalent in the public domain, its constituent moieties—the 1,3,4-oxadiazole core and the 5-chlorothiophene group—provide a strong foundation for postulating its potential mechanisms of action.

This document is structured not as a rigid report of established facts, but as a dynamic, logic-driven exploration of scientifically plausible pathways. It is designed to serve as a roadmap for researchers, offering both theoretical frameworks and actionable experimental protocols to elucidate the compound's biological function. We will proceed by dissecting the known pharmacology of its structural components, hypothesizing its primary modes of action, and detailing the experimental workflows required to validate these hypotheses.

Part 1: Molecular Architecture and Physicochemical Postulates

The subject of our investigation, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, possesses a distinct chemical architecture that informs its potential biological interactions.

-

1,3,4-Oxadiazole Core: This five-membered heterocyclic ring is a bioisostere for carboxylic acids and amides, capable of participating in hydrogen bonding and other non-covalent interactions within enzyme active sites. Its aromatic nature contributes to molecular planarity, often facilitating stacking interactions with aromatic residues in protein targets.[4]

-

2-Amino Group: The amine substituent at the 2-position of the oxadiazole ring is a critical functional group. It can act as a hydrogen bond donor and a potential site for further chemical modification, influencing both the pharmacokinetic and pharmacodynamic properties of the molecule.

-

5-Chlorothiophene Moiety: The thiophene ring, particularly with a halogen substituent like chlorine, introduces lipophilicity, which can enhance membrane permeability. The chlorine atom can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity for a target protein. Furthermore, the chlorothiophene group has been identified as a key component in potent and selective enzyme inhibitors, such as those targeting Factor Xa.[5][6]

Part 2: Postulated Mechanisms of Action - A Synthesis of Known Activities

Based on the extensive literature on 1,3,4-oxadiazole derivatives and related compounds, we can propose several compelling, testable hypotheses for the mechanism of action of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.

Hypothesis A: Inhibition of Key Enzymes in Oncology

The 1,3,4-oxadiazole scaffold is a hallmark of numerous anticancer agents that function through enzyme inhibition.[1][7] Potential targets for our compound of interest include:

-

Thymidylate Synthase (TS): As a crucial enzyme in DNA synthesis, TS is a well-established target for cancer chemotherapy. The structural features of our compound may allow it to bind to the active site of TS, disrupting the synthesis of thymidine and thereby inhibiting cancer cell proliferation.[7]

-

Histone Deacetylases (HDACs): HDACs are epigenetic modifiers that are often dysregulated in cancer. The 1,3,4-oxadiazole ring can act as a zinc-binding group, a common feature of many HDAC inhibitors.[1]

-

Topoisomerases: These enzymes are vital for managing DNA topology during replication and transcription. Certain 1,3,4-oxadiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[1]

Hypothesis B: Modulation of Inflammatory Pathways

Chronic inflammation is a key factor in numerous diseases. The structural elements of our compound suggest a potential role in modulating inflammatory responses.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. Thiazole derivatives containing a chlorothiophene moiety have demonstrated selective COX-2 inhibition.[8] It is plausible that 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine could exhibit similar inhibitory activity against COX and/or LOX enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.

Hypothesis C: Disruption of Microbial Processes

The 1,3,4-oxadiazole ring is present in various compounds with demonstrated antibacterial and antifungal properties.[2][9][10] The mechanism could involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Part 3: Experimental Validation - A Practical Guide

To systematically investigate the proposed mechanisms of action, a tiered experimental approach is recommended. This section provides detailed protocols for key assays.

Tier 1: Initial Screening and Target Class Identification

The first step is to perform broad-based screening to determine the general biological activity of the compound.

Protocol 1: In Vitro Cytotoxicity Screening

-

Objective: To assess the anti-proliferative effects of the compound against a panel of human cancer cell lines.

-

Methodology:

-

Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HeLa for cervical cancer) in appropriate media.[11]

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using an MTT assay.[11]

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

Table 1: Hypothetical Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 15.2 |

| HCT-116 | Colon | 8.9 |

| HeLa | Cervical | 12.5 |

| HaCaT | Normal Keratinocyte | > 100 |

Protocol 2: Enzyme Inhibition Assays

-

Objective: To determine if the compound inhibits the activity of key enzymes implicated in cancer and inflammation.

-

Methodology:

-

Utilize commercially available assay kits for human recombinant enzymes such as Thymidylate Synthase, HDAC, Topoisomerase II, COX-1, COX-2, and 5-LOX.

-

Perform the assays according to the manufacturer's instructions, including a dose-response curve for the test compound.

-

Determine the IC50 values for each enzyme.

-

Table 2: Hypothetical Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) |

| Thymidylate Synthase | 25.6 |

| HDAC1 | > 100 |

| Topoisomerase II | 18.3 |

| COX-1 | 50.1 |

| COX-2 | 5.4 |

| 5-LOX | 32.8 |

Tier 2: Elucidation of Specific Cellular Mechanisms

Based on the results from Tier 1, further experiments can be designed to probe the specific cellular pathways affected by the compound. For instance, if significant COX-2 inhibition is observed, the following workflow can be employed.

Workflow for Investigating COX-2 Inhibition Pathway

Caption: Proposed pathway of COX-2 inhibition.

Protocol 3: Prostaglandin E2 (PGE2) Quantification

-

Objective: To confirm that COX-2 inhibition by the compound leads to a downstream reduction in PGE2 levels.

-

Methodology:

-

Use a cell line that expresses high levels of COX-2, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Treat the cells with LPS in the presence and absence of various concentrations of the test compound.

-

After a suitable incubation period, collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

-

Tier 3: In Vivo Validation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.

Protocol 4: Carrageenan-Induced Paw Edema Model

-

Objective: To evaluate the in vivo anti-inflammatory activity of the compound.[9]

-

Methodology:

-

Administer the test compound or a vehicle control to rodents (e.g., rats or mice) via oral gavage.

-

After a set period, induce inflammation by injecting carrageenan into the sub-plantar region of the hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Part 4: Visualization of Key Concepts

Visual aids are crucial for understanding complex biological processes and experimental designs.

Diagram: General Experimental Workflow

Caption: Tiered approach for mechanistic investigation.

Conclusion and Future Directions

While the precise mechanism of action for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine remains to be definitively elucidated, its chemical structure provides a fertile ground for hypothesis-driven research. The proposed mechanisms, centered on enzyme inhibition in the contexts of oncology and inflammation, are strongly supported by the extensive literature on the 1,3,4-oxadiazole scaffold. The experimental protocols detailed in this guide offer a clear and logical path forward for any research team seeking to unravel the therapeutic potential of this promising molecule. Future work should also include comprehensive ADME/Tox studies and structure-activity relationship (SAR) analyses to optimize the compound for potential clinical development.

References

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (Source: vertexaisearch.cloud.google.com)

-

Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. (Source: PubMed) [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (Source: Taylor & Francis) [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (Source: PMC - NIH) [Link]

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (Source: vertexaisearch.cloud.google.com)

-

5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide. (Source: PubChem) [Link]

- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (Source: vertexaisearch.cloud.google.com)

-

Synthesis and biological activity of 2-alkylthio-5-(4-N-acetyl( N-chloroacetyl)aminophenyl)-1,3,4-oxadiazoles. (Source: ResearchGate) [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (Source: PubMed) [Link]

-

Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]. (Source: MMS) [Link]

- Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity. (Source: vertexaisearch.cloud.google.com)

-

Biological activity of oxadiazole and thiadiazole derivatives. (Source: PMC - PubMed Central) [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (Source: MDPI) [Link]

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (Source: PMC - PubMed Central) [Link]

-

5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]. (Source: EMBL-EBI) [Link]

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (Source: vertexaisearch.cloud.google.com) WhNCGlQQt44TW9mwcvFO)

Sources

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. ijper.org [ijper.org]

- 4. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 6. Document: 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]a... - ChEMBL [ebi.ac.uk]

- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity: Synthesis, QSAR study, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Potential of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the heterocyclic compounds, the 1,3,4-oxadiazole nucleus, particularly when functionalized with a 2-amino group and a substituted thiophene moiety, has emerged as a promising pharmacophore. This technical guide provides an in-depth analysis of the antimicrobial properties associated with the chemical class of 5-(substituted-thiophen-2-yl)-1,3,4-oxadiazol-2-amines, with a specific focus on the potential of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide synthesizes the current understanding of closely related analogues to project its therapeutic potential and guide future research endeavors. We will delve into the representative synthesis, plausible mechanisms of action, and established antimicrobial screening protocols relevant to this class of compounds.

Introduction: The Rise of 1,3,4-Oxadiazoles in Antimicrobial Research

The five-membered heterocyclic 1,3,4-oxadiazole ring is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The inclusion of a 2-amino group on this ring system is a key structural feature, often enhancing its biological profile.[2] When combined with a thiophene ring at the 5-position, a moiety known for its own spectrum of bioactivities, the resulting molecule presents a compelling case for antimicrobial drug discovery.[3]

The presence of a halogen, such as chlorine, on the thiophene ring is a common strategy in medicinal chemistry to modulate the lipophilicity and electronic properties of a molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profiles.[4] Therefore, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine stands as a molecule of high interest, warranting a thorough investigation of its potential as a novel antimicrobial agent.

Synthetic Pathways to 2-Amino-5-substituted-1,3,4-oxadiazoles

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-established process in organic chemistry. A common and efficient method involves the cyclization of an appropriate acyl hydrazide precursor. While a specific protocol for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is not readily found in the literature, a representative synthesis can be extrapolated from similar compounds.

A plausible synthetic route would commence with the esterification of 5-chlorothiophene-2-carboxylic acid, followed by hydrazinolysis to yield 5-chlorothiophene-2-carbohydrazide. This key intermediate can then be reacted with cyanogen bromide in the presence of a base to facilitate the cyclization and formation of the desired 2-amino-1,3,4-oxadiazole ring.

Caption: Representative synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.

Antimicrobial Properties: A Look at Analogue Performance

While specific antimicrobial data for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is scarce, the broader class of 2-amino-5-aryl/heteroaryl-1,3,4-oxadiazoles has demonstrated significant activity against a range of pathogens. The data presented below for closely related analogues provides a strong rationale for the antimicrobial potential of the target compound.

Table 1: Antimicrobial Activity of Selected 2-Amino-1,3,4-oxadiazole Analogues

| Compound Reference | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Source |

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | Salmonella typhi | Significant Activity (qualitative) | [5] |

| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine | Salmonella typhi | Significant Activity (qualitative) | [5] |

| Various 5-substituted-2-amino-1,3,4-oxadiazoles | Streptococcus faecalis, MSSA, MRSA | 4 - 64 | [6] |

| Various 5-substituted-2-amino-1,3,4-oxadiazoles | Candida albicans | 8 | [6] |

| Various 5-substituted-2-amino-1,3,4-oxadiazoles | Aspergillus niger | 64 | [6] |

Note: The data presented is for analogue compounds and should be used as a predictive guide for the potential activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.

The structure-activity relationship (SAR) studies on this class of compounds suggest that the nature and position of the substituent on the aromatic or heterocyclic ring at the 5-position play a crucial role in determining the antimicrobial potency and spectrum.[4] The presence of an electron-withdrawing group, such as a halogen, is often associated with enhanced activity.[4]

Proposed Mechanism of Action